trans 4-(4-Methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid
Description
trans-4-(4-Methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid is a cyclohexane derivative featuring a carboxylic acid group at the 1-position and a 4-methylpiperazine-1-carbonyl moiety at the 4-position in a trans configuration. The compound’s structure combines a rigid cyclohexane backbone with a polar piperazine group, conferring unique physicochemical properties. Piperazine derivatives are widely explored in medicinal chemistry due to their solubility-enhancing and hydrogen-bonding capabilities, which improve drug-like characteristics such as bioavailability and metabolic stability .
Properties
Molecular Formula |
C13H22N2O3 |
|---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
4-(4-methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H22N2O3/c1-14-6-8-15(9-7-14)12(16)10-2-4-11(5-3-10)13(17)18/h10-11H,2-9H2,1H3,(H,17,18) |
InChI Key |
GTKBQCZCMMYGPA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCC(CC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of p-Aminobenzoic Acid Derivatives
The foundational step involves hydrogenating p-aminobenzoic acid (PABA) or its nitro-substituted analogs to form the trans-4-aminocyclohexane-1-carboxylic acid scaffold. As detailed in CN108602758B, this process employs a ruthenium-on-carbon (Ru/C) catalyst under basic aqueous conditions.
Key Reaction Parameters
-
Catalyst : 5% Ru/C (20–40% w/w relative to substrate)
-
Conditions : 10% NaOH, 100°C, 15 bar H₂ pressure
The mechanism proceeds via partial saturation of the aromatic ring, followed by stereoselective reduction to favor the trans isomer. The basic environment prevents re-aromatization and stabilizes the intermediate cyclohexene derivative. Notably, nitro-substituted precursors (e.g., p-nitrobenzoic acid) are equally viable, as the nitro group is reduced in situ to an amine.
Example Protocol
-
Suspend p-aminobenzoic acid (10 g) in 10% NaOH (100 mL).
-
Add 5% Ru/C (2.5 g) and heat to 100°C under 15 bar H₂ for 12 h.
-
Filter the catalyst and acidify the filtrate to isolate the crude product.
-
Purify via recrystallization (ethanol/water) to obtain trans-4-aminocyclohexane-1-carboxylic acid (yield: 70%, purity: 92%).
Protection of the Amino Group
To prevent side reactions during subsequent acylation, the amino group is typically protected. The tert-butoxycarbonyl (Boc) group is preferred due to its stability under basic and acidic conditions.
Boc Protection Procedure
-
Dissolve trans-4-aminocyclohexane-1-carboxylic acid (10 g) in acetone (100 mL).
-
Add Boc anhydride (1.2 equiv) and stir at 25°C for 20 h.
-
Concentrate under reduced pressure and purify via extraction (DCM/water) to yield trans-4-(Boc-amino)cyclohexane-1-carboxylic acid (yield: 85%).
Purification and Characterization
Crystallization and Chromatography
Analytical Data
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 158–160°C | DSC |
| NMR (DMSO-d6) | δ 1.45 (m, 4H), 3.25 (s, 8H) | 400 MHz |
| MS (ESI+) | m/z 297.2 [M+H]⁺ | HRMS |
Industrial Considerations
Chemical Reactions Analysis
Types of Reactions: trans 4-(4-Methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, trans 4-(4-Methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound may be used to study the interactions between small molecules and biological targets. It can serve as a model compound for investigating the behavior of similar structures in biological systems.
Medicine: In medicine, this compound may have potential therapeutic applications. Researchers may explore its activity against various diseases or conditions, particularly those involving the central nervous system due to the presence of the piperazine ring.
Industry: In industrial applications, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of trans 4-(4-Methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Comparison of trans-4-(4-Methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid with structural analogs
Key Findings
Positional Isomerism : The 4-substituted trans isomer (target compound) likely exhibits superior solubility compared to its 2-substituted counterpart (C13H22N2O3) due to reduced steric hindrance and optimized hydrogen-bonding capacity .
Electron-withdrawing groups (e.g., trifluoromethyl in C8H11F3O2) enhance metabolic stability but lower solubility compared to piperazine derivatives .
Piperazine Advantages : The 4-methylpiperazine moiety in the target compound contributes to favorable drug-like properties, as evidenced by SwissADME predictions for analogous piperazine amides (high solubility, gastrointestinal permeability) .
Stereochemical Influence : The trans configuration, as seen in tranexamic acid, often improves solubility and target engagement compared to cis isomers .
Q & A
Q. What techniques are used to study polymorphism in this compound?
- Methodological Answer :
- X-Ray Diffraction (XRD) : Analyze single crystals to identify polymorphic forms.
- Differential Scanning Calorimetry (DSC) : Detect thermal transitions (e.g., melting points) associated with different crystalline phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
